3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone (TMDQ)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone is an organic compound with the molecular formula C16H16O2. It is known for its stability and thermal resistance, appearing as a dark red crystalline or powdery substance . This compound is utilized in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone typically involves the oxidation of 2,6-dimethylphenol derivatives. One common method includes the selective methylation of phenolic compounds followed by oxidation reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone involves large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different chemical processes and industries .
Scientific Research Applications
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in biochemical assays and as a probe in studying redox reactions.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
Industry: Utilized as an additive in rubber manufacturing to enhance heat resistance and anti-aging properties[][4].
Mechanism of Action
The mechanism of action of 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. The molecular targets include enzymes involved in oxidative stress responses and cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-1,4-benzoquinone
- 2,5-Dimethyl-1,4-benzoquinone
- Tetramethyl-1,4-benzoquinone
Uniqueness
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its enhanced stability and thermal resistance make it particularly valuable in industrial applications compared to other similar quinone derivatives .
Properties
CAS No. |
142763-32-4 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
0 |
Synonyms |
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone (TMDQ) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.